molecular formula C7H14ClN B6184970 hepta-1,6-dien-4-amine hydrochloride CAS No. 2624137-86-4

hepta-1,6-dien-4-amine hydrochloride

Cat. No.: B6184970
CAS No.: 2624137-86-4
M. Wt: 147.64 g/mol
InChI Key: MJSWTYJTINTJME-UHFFFAOYSA-N
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Description

Hepta-1,6-dien-4-amine hydrochloride is an organic compound with the molecular formula C7H13N·HCl It is a derivative of heptadiene, featuring an amine group at the fourth position and hydrochloride as a counterion

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of hepta-1,6-dien-4-amine hydrochloride typically involves the nucleophilic substitution of haloalkanes with ammonia or amines. One common method is the alkylation of ammonia with hepta-1,6-dien-4-yl chloride under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, with the temperature maintained between 0°C and 50°C to ensure optimal yield.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow reactors, which allow for precise control of reaction parameters and scalability. The process involves the use of high-purity starting materials and catalysts to enhance the reaction rate and yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or hydroxylamines. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The compound can be reduced to form saturated amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of hepta-1,6-dien-4-one or hepta-1,6-dien-4-ol.

    Reduction: Formation of heptane-4-amine.

    Substitution: Formation of hepta-1,6-dien-4-halide or hepta-1,6-dien-4-alkoxide.

Scientific Research Applications

Hepta-1,6-dien-4-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Explored for its pharmacological properties, including potential use as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of hepta-1,6-dien-4-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites, modulating the activity of the target molecules. This can lead to changes in biochemical pathways and physiological responses.

Comparison with Similar Compounds

    Hepta-1,6-diyn-4-amine hydrochloride: Similar structure but with triple bonds instead of double bonds.

    Hepta-1,6-dien-4-ol: Similar structure but with a hydroxyl group instead of an amine group.

Properties

CAS No.

2624137-86-4

Molecular Formula

C7H14ClN

Molecular Weight

147.64 g/mol

IUPAC Name

hepta-1,6-dien-4-amine;hydrochloride

InChI

InChI=1S/C7H13N.ClH/c1-3-5-7(8)6-4-2;/h3-4,7H,1-2,5-6,8H2;1H

InChI Key

MJSWTYJTINTJME-UHFFFAOYSA-N

Canonical SMILES

C=CCC(CC=C)N.Cl

Purity

95

Origin of Product

United States

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